MMV019313

Antimalarial drug discovery Target selectivity Isoprenoid biosynthesis

MMV019313 is the first non‑bisphosphonate inhibitor of P. falciparum bifunctional FPPS/GGPPS, offering superior oral drug‑like properties (Lipinski compliant, MW 397.53) vs. legacy bisphosphonates. Its >200‑fold selectivity for parasite over human FPPS/GGPPS enables clean off‑target profiling. The distinct allosteric binding site—non‑overlapping with bisphosphonate or substrate pockets—makes it uniquely suited for structural biology and rational design. Validated resistance markers (S228T; IPP‑rescue 13‑fold EC₅₀ shift) provide definitive on‑target controls for phenotypic screening. Procure MMV019313 as a benchmark tool for malaria isoprenoid pathway studies and scaffold‑hopping medicinal chemistry.

Molecular Formula C22H27N3O2S
Molecular Weight 397.5 g/mol
Cat. No. B1677361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV019313
SynonymsMMV019313;  MMV-019313;  MMV 019313
Molecular FormulaC22H27N3O2S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4
InChIInChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26)
InChIKeyNVFMMXVDSJFVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MMV019313 Procurement Guide: Non-Bisphosphonate PfFPPS/GGPPS Inhibitor for Antimalarial Research


MMV019313 (CAS 902630-14-2, TCMDC-123889) is a synthetic organic small molecule from the MMV Malaria Box, representing the first non-bisphosphonate inhibitor of the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS) [1][2]. It is a drug-like compound that targets the isoprenoid biosynthesis pathway, a validated and essential branchpoint in malaria parasites [1][3]. MMV019313 exhibits favorable physicochemical properties, including a molecular weight of 397.53 g/mol and compliance with Lipinski's Rule of Five [1], distinguishing it from earlier bisphosphonate-based inhibitors.

Why MMV019313 Cannot Be Substituted with Generic Bisphosphonates or Other Isoprenoid Inhibitors


Direct substitution of MMV019313 with bisphosphonates like zoledronate or other isoprenoid inhibitors such as fosmidomycin is not scientifically justifiable. MMV019313 is the first non-bisphosphonate inhibitor of PfFPPS/GGPPS and demonstrates a distinct binding mode, high selectivity for the parasite enzyme, and superior physicochemical properties [1][2]. Unlike bisphosphonates, which suffer from poor oral bioavailability and strong bone affinity, MMV019313 offers a drug-like profile and avoids human FPPS/GGPPS inhibition [2][3]. Furthermore, the S228T resistance mutation in PfFPPS/GGPPS disrupts MMV019313 activity but does not affect bisphosphonate inhibition, confirming that these inhibitors engage the target via different mechanisms and cannot be used interchangeably [1].

MMV019313 Quantitative Differentiation: Selectivity, Binding Mode, and Activity Profiles


Parasite-Selective Enzyme Inhibition: >200-Fold Selectivity Over Human Homologs

MMV019313 demonstrates high selectivity for P. falciparum FPPS/GGPPS over human FPPS and GGPPS. While it inhibits PfFPPS/GGPPS with an IC50 of 330 nM, it shows no activity against human FPPS or GGPPS at concentrations exceeding 200 µM [1]. This contrasts sharply with bisphosphonates, which inhibit both parasite and human enzymes, leading to off-target effects [2].

Antimalarial drug discovery Target selectivity Isoprenoid biosynthesis

Distinct Binding Mode: S228T Mutation Confers Resistance to MMV019313 but Not Bisphosphonates

Inhibition of PfFPPS/GGPPS by MMV019313 is disrupted by an S228T mutation, whereas bisphosphonate inhibition remains unaffected [1][2]. This demonstrates that MMV019313 and bisphosphonates bind to distinct sites on the enzyme. Molecular docking studies further indicate that MMV019313 does not occupy previously characterized substrate sites [1].

Drug resistance mechanisms Binding site characterization PfFPPS/GGPPS

Superior Physicochemical Properties and Drug-Likeness Compared to Bisphosphonates

MMV019313 exhibits superior physicochemical properties compared to charged bisphosphonates, which have poor oral bioavailability and strong bone affinity [1]. It is a drug-like small molecule with a molecular weight of 397.53, LogP of ~4.11, and no violations of Lipinski's Rule of Five [2][3].

Drug-likeness Oral bioavailability Physicochemical properties

Potent P. falciparum Growth Inhibition: EC50 Values Across Multiple Strains

MMV019313 potently inhibits P. falciparum parasite replication in cultured human erythrocytes. Reported EC50 values include 90 nM (PfDd2 strain, pEC50 6.7), 268 nM (in a single replication cycle without IPP supplementation), and 576 nM (PfK1 strain) [1][2][3]. In the presence of isopentenyl pyrophosphate (IPP), the EC50 increases over 13-fold to 3.6 µM, confirming target engagement within the isoprenoid biosynthesis pathway [3].

Antimalarial activity P. falciparum Phenotypic screening

Resistance Mechanism: Overexpression of PfFPPS/GGPPS Confers Resistance

Overexpression of wild-type PfFPPS/GGPPS in P. falciparum confers resistance to MMV019313, providing genetic evidence that PfFPPS/GGPPS is the primary target [1]. This is a hallmark of on-target activity and is not observed with bisphosphonates, which inhibit through a different mechanism [2].

Drug resistance Target validation PfFPPS/GGPPS

MMV019313 Procurement Scenarios: Research Applications in Antimalarial Drug Discovery


Target-Based Screening and Structure-Activity Relationship (SAR) Studies for PfFPPS/GGPPS Inhibitors

MMV019313 serves as a validated starting point for medicinal chemistry optimization of PfFPPS/GGPPS inhibitors. Its distinct non-bisphosphonate scaffold and favorable drug-like properties [1] enable the development of novel analogs with improved potency, selectivity, and ADME profiles, as exemplified by the lead compound AIM-1290 [2].

Mechanism-of-Action and Resistance Studies in P. falciparum

The well-characterized resistance mechanisms (S228T mutation and target overexpression) make MMV019313 an essential tool for studying PfFPPS/GGPPS biology and validating target engagement in isoprenoid biosynthesis [3]. The IPP rescue phenotype (13-fold EC50 shift) provides a clear on-target control for phenotypic assays [4].

Selectivity Profiling in Isoprenoid Pathway Research

MMV019313's >200-fold selectivity for parasite FPPS/GGPPS over human homologs makes it an ideal control compound for assessing off-target effects in human cell lines or in vivo models, particularly when compared to less selective bisphosphonates.

Chemical Biology Probe for the Novel Allosteric Site on PfFPPS/GGPPS

Given its distinct binding site that does not overlap with bisphosphonate or substrate binding pockets [3], MMV019313 is uniquely suited for biophysical and structural biology studies aimed at characterizing this new allosteric site, which could inform rational drug design.

Technical Documentation Hub

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